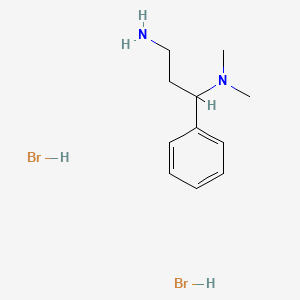

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide

Description

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is a quaternary ammonium salt characterized by a phenylpropyl backbone substituted with dimethylamine and amino groups, stabilized by two hydrobromide counterions. This compound is structurally related to bioactive amines and dihydrobromide salts used in pharmaceutical and catalytic applications.

Properties

IUPAC Name |

N,N-dimethyl-1-phenylpropane-1,3-diamine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2.2BrH/c1-13(2)11(8-9-12)10-6-4-3-5-7-10;;/h3-7,11H,8-9,12H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCURSYRCGFTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCN)C1=CC=CC=C1.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide generally proceeds via:

Step 1: Construction of the 3-amino-1-phenylpropyl backbone

This can be achieved through reductive amination or nucleophilic substitution starting from precursors such as 3-chloro-1-phenylpropane or acetophenone derivatives.

Step 2: Introduction of the dimethylamine group

Alkylation or reductive amination with dimethylamine or its derivatives is employed to introduce the dimethylamine moiety at the terminal position.

Step 3: Formation of the dihydrobromide salt

The free base amine is treated with hydrobromic acid to yield the dihydrobromide salt, improving solubility and stability.

Detailed Preparation Methods

Reductive Amination Approach

Starting Materials: Acetophenone, paraformaldehyde, and dimethylamine or its equivalents.

-

Acetophenone is reacted with paraformaldehyde and dimethylamine under reductive amination conditions, typically using hydrogen gas and a catalyst such as palladium on carbon (Pd/C).

The reaction is conducted under controlled temperature (30–70 °C) and pressure (0.7–1.0 MPa H2) with stirring to ensure complete hydrogenation.

The intermediate 3-methylamino-1-phenylpropanol is formed and subsequently converted to the target amine.

-

After reaction completion, the mixture is basified (pH 11–12) using potassium hydroxide or sodium hydroxide aqueous solutions.

The product is extracted with ethyl acetate and purified by recrystallization from solvents such as hexanaphthene.

-

- Reported yields range from 48% to 70% with purities between 93% and 98% depending on reaction conditions and purification steps (Table 1).

| Embodiment | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 52 | 96 |

| 2 | 65 | 96 |

| 3 | 70 | 98 |

| 4 | 68 | 96 |

| 5 | 55 | 95 |

| 6 | 48 | 93 |

| 7 | 50 | 94 |

Table 1: Yields and purities from reductive amination-based syntheses of related phenylpropyl amines

Alkylation of Halogenated Precursors

Starting Materials: 3-chloro-1-phenylpropylamine or 1-methyl-3-phenylpropylamine derivatives.

-

The halogenated precursor is reacted with dimethylamine or a dimethylamino-containing reagent under nucleophilic substitution conditions.

Solvents such as ethanol, methanol, or dimethylformamide (DMF) are used.

The reaction temperature is maintained between 40–60 °C to optimize yield and minimize side reactions.

Bases such as sodium bicarbonate or potassium carbonate are added to neutralize generated acids and drive the reaction forward.

-

- The crude product is purified by recrystallization or column chromatography (e.g., silica gel with chloroform/methanol eluents).

-

This method allows for selective introduction of the dimethylamine group.

It is adaptable to scale-up for industrial production with appropriate reactor design.

-

- Purity and structural confirmation are performed using ^1H and ^13C NMR spectroscopy, mass spectrometry (ESI-MS), elemental analysis, and HPLC to ensure >95% purity.

Cyclization and Multi-step Synthesis (Analogous Methods)

Some synthetic routes involve cyclization steps using amino acid derivatives and protecting groups to build complex analogues of the phenylpropylamine scaffold.

For example, L-Histidine derivatives are converted to chloroacetamides and reacted with phenylpropylamines to form cyclic or branched analogues, followed by deprotection steps.

Although these methods are more complex, they inform the preparation of structurally related compounds and may be adapted for the target compound.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Effect on Outcome |

|---|---|---|

| Temperature | 30–70 °C | Higher temps increase reaction rate but may cause side reactions |

| Pressure (H2) | 0.7–1.0 MPa | Ensures efficient hydrogenation in reductive amination |

| pH | 7–9 during reaction; 11–12 for basification | Controls amine stability and extraction efficiency |

| Solvent | Ethanol, Methanol, DMF | Solubility and reaction medium polarity influence yield |

| Catalyst | Pd/C or similar hydrogenation catalyst | Required for reductive amination steps |

| Reaction Time | Several hours (overnight to 24 h) | Ensures complete conversion |

Table 2: Key reaction parameters influencing preparation of (3-Amino-1-phenylpropyl)dimethylamine derivatives

Purification Techniques

Recrystallization: Common solvents include hexanaphthene, ethanol/water mixtures.

Chromatography: Silica gel flash chromatography with chloroform/methanol eluents is used to remove impurities and isolate the pure compound.

Analytical Monitoring: HPLC with UV detection at 254 nm, NMR spectroscopy, and mass spectrometry ensure product identity and purity.

Research Findings and Considerations

The reductive amination method is favored for its straightforward approach and relatively high yields.

Alkylation of halogenated precursors offers specificity and scalability but requires careful control of reaction conditions.

Salt formation with hydrobromic acid is essential for stabilizing the free base and improving solubility for downstream applications.

Stability studies indicate that the compound is hygroscopic and sensitive to extreme pH; thus, storage under inert atmosphere and controlled temperature is recommended.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of amine oxides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

Pharmacological Applications

1.1. Receptor Modulation

This compound has been investigated for its role as a ligand in receptor modulation. Specifically, it has shown potential as an antagonist at adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection. Research indicates that compounds with similar structures can selectively inhibit A3 adenosine receptors, which may lead to therapeutic applications in treating conditions like asthma and cancer .

1.2. Drug Development

The compound is also significant in drug development processes, particularly for creating new therapeutic agents targeting G-protein coupled receptors (GPCRs). Its structural analogs have been explored for their effectiveness in modulating receptor activity, thereby aiding in the design of new drugs with enhanced efficacy and reduced side effects .

Synthesis and Structural Studies

2.1. Synthesis Techniques

The synthesis of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide typically involves multi-step chemical reactions that modify existing compounds to enhance their pharmacological properties. Techniques such as Suzuki coupling have been utilized to create derivatives with improved activity against specific biological targets, including tuberculosis pathogens .

2.2. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have shown that slight modifications in the chemical structure can significantly alter its binding affinity and selectivity for various receptors, making it a valuable candidate for further research in medicinal chemistry .

Case Studies

3.1. Cancer Research

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, certain analogs have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis through receptor-mediated pathways .

3.2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound, particularly its ability to prevent neuronal damage during ischemic events. Research has shown that compounds acting on adenosine receptors can provide protective effects against hypoxia-induced damage in neuronal cultures .

Data Tables

Mechanism of Action

The mechanism of action of (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:

Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.

Enzyme Inhibition: It can inhibit enzyme activity by binding to the active site or allosteric sites, affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Thermal Decomposition Characteristics

*Inferred from structurally similar "compound 1a" in .

Key findings:

- The compound undergoes a two-stage decomposition in inert atmospheres, releasing water (from crystallization) and dimethylamine. Above 300°C, oxidative condensation products form .

- In synthetic air, exothermic oxidation of dimethylamine occurs, indicating higher reactivity with oxygen compared to purely aliphatic analogs like BD 1047 .

Catalytic Activity

Dihydrobromide salts with amino substituents exhibit variable catalytic efficiency in redox reactions, measured via half-life (T1/2) of dithiothreitol oxidation (Table 2).

Table 2: Catalytic Activity of Dihydrobromide Derivatives

| Compound | Substituent | T1/2 (min) | Activity Classification |

|---|---|---|---|

| Compound 4 (Dihydrobromide) | Diethylamino | 30–35 | High |

| Compound 10 (Dihydrobromide) | Isopropylamino | 30–35 | High |

| Compound 6 (Dihydrobromide) | Pyrrolidine | 30–35 | High |

| This compound* | Dimethylamino, phenyl | ~30–35 (inferred) | Likely high |

| Compound 9 (Dihydrobromide) | Allylamino | 61 | Moderate |

| Compound 12 (Dihydrobromide) | Isobutylamino | 86 | Low |

*Activity inferred from structural similarity to high-activity compounds in .

Key findings:

- Dimethylamine-containing derivatives (e.g., the target compound) are hypothesized to exhibit high catalytic activity due to electron-donating substituents, akin to diethylamino and pyrrolidine analogs .

- Bulky or less electron-rich substituents (e.g., allylamino) reduce activity, suggesting the phenylpropyl group in the target compound may enhance stability without hindering reactivity .

Structural and Pharmacological Analogs

The compound shares structural motifs with sigma receptor ligands and histamine H3 antagonists (Table 3).

Table 3: Structural Comparison with Pharmacological Analogs

| Compound | Core Structure | Substituents | Applications |

|---|---|---|---|

| BD 1008 | Dichlorophenyl-pyrrolidinylethyl | 3,4-Dichlorophenyl, pyrrolidine | Sigma receptor antagonist |

| BD 1047 | Dichlorophenyl-dimethylaminoethyl | 3,4-Dichlorophenyl, dimethylamine | Sigma receptor modulation |

| This compound | Phenylpropyl-dimethylamino | Phenyl, dimethylamine, hydrobromides | Potential catalytic or bioactive use |

Key findings:

- Unlike BD 1047, the absence of halogenated substituents in the target compound could reduce toxicity risks but may also lower receptor-binding affinity .

Biological Activity

(3-Amino-1-phenylpropyl)dimethylamine dihydrobromide is a compound with significant biological activity, primarily characterized by its molecular formula C₁₁H₂₀Br₂N₂ and a molecular weight of approximately 340.10 g/mol. This compound has garnered interest due to its unique structure, which includes a propyl chain with an amino group and two dimethylamino groups, influencing its basicity and potential applications in biological systems.

The synthesis of this compound involves multiple steps that require precise control of reaction conditions to achieve high yields and purity. The functional groups present in the compound allow it to participate in various chemical reactions, making it versatile for synthetic organic chemistry and pharmaceutical applications.

Key Reactions:

- Oxidation: Can form corresponding oxides or other oxidation products.

- Reduction: May yield simpler amines or hydrocarbons.

- Substitution: The amine group can be replaced by other functional groups through substitution reactions.

Biological Activity

This compound exhibits notable biological activities, particularly as a non-ionic organic buffering agent. It is effective in maintaining pH levels between 6 and 8.5, essential for various biochemical assays and cell culture applications. Its structure suggests potential interactions with neurotransmitter systems, although specific pharmacological data remain limited.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (3-Amino-2-phenylpropyl)dimethylamine dihydrochloride | C₁₁H₁₈Cl₂N₂ | Contains a chlorine salt instead of bromine |

| N,N-Dimethylaminoethanol | C₅H₁₅N | Shorter carbon chain; used as a solvent |

| N-(3-Amino-3-phenylpropyl)-N,N-dimethylamine dihydrochloride | C₁₁H₁₈Cl₂N₂ | Similar amine structure but different positioning |

The biological effects of this compound are likely mediated through its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, suggesting potential anticancer properties.

Case Studies and Research Findings

Recent studies have explored the biological evaluation of compounds related to this compound, focusing on their antioxidant properties and antimicrobial activities. For example, derivatives synthesized from diphenylamine have shown promising results in terms of antimicrobial and antibiofilm activity, indicating that structural modifications can significantly enhance biological efficacy.

Case Study Highlights:

- Antimicrobial Activity: Various derivatives exhibited significant antimicrobial effects against bacterial strains.

- Antioxidant Properties: Some compounds demonstrated high total antioxidant capacity (TAC), correlating well with their lipophilicity and hydrophobicity.

Q & A

Basic Question: What are the recommended safety protocols for handling and storing (3-Amino-1-phenylpropyl)dimethylamine dihydrobromide in laboratory settings?

Methodological Answer:

- Storage: Use tightly sealed containers in a cool, well-ventilated area away from heat sources. Temperature-controlled environments (e.g., 2–8°C) are advisable for long-term stability .

- Handling: Prohibit open flames or sparks during transfers. Ground and bond metal containers to prevent static discharge. Non-sparking tools (e.g., PTFE-coated equipment) should be prioritized for opening/closing containers .

- Personal Protection: Wear nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to minimize inhalation exposure.

Advanced Question: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Methodological Answer:

- Systematic Variable Comparison: Replicate experiments under identical conditions (solvent purity, temperature, humidity) to isolate discrepancies. For example, solubility variations may arise from differences in solvent grade or hydration states.

- Analytical Validation: Use orthogonal techniques (e.g., NMR, HPLC, Karl Fischer titration) to confirm compound purity and hydration levels. Cross-reference with published crystal structure data if available.

- Metadata Scrutiny: Review experimental protocols from conflicting studies to identify overlooked variables (e.g., degassing solvents, light exposure during storage) .

Basic Question: What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

- Reductive Amination: React 3-nitro-1-phenylpropane with dimethylamine under hydrogenation (H₂/Pd-C) to form the amine intermediate, followed by hydrobromide salt precipitation.

- Protection/Deprotection Strategies: Use Boc-protected intermediates to avoid side reactions during amine functionalization. Acidic workup (HBr in dioxane) yields the dihydrobromide salt.

- Critical Parameters: Monitor reaction pH (<3.0) during salt formation to ensure stoichiometric protonation .

Advanced Question: How can stress testing (e.g., thermal, photolytic) be designed to evaluate the compound’s stability for long-term storage?

Methodological Answer:

- Accelerated Aging Studies: Expose samples to elevated temperatures (40–60°C) and 75% relative humidity for 4–12 weeks. Analyze degradation products via LC-MS/MS.

- Photostability: Use ICH Q1B guidelines: irradiate with UV (320–400 nm) and visible light (1.2 million lux hours). Track absorbance changes with UV-Vis spectroscopy.

- Data Interpretation: Compare degradation kinetics (Arrhenius plots) to predict shelf-life under standard storage conditions .

Basic Question: Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm amine protonation states and aromatic substitution patterns. Dihydrobromide formation shifts NH peaks downfield (δ 8–10 ppm).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and isotopic distribution.

- Elemental Analysis: Validate bromide content via ion chromatography or X-ray fluorescence.

Advanced Question: How can computational modeling (e.g., DFT) predict the compound’s reactivity or interaction with biological targets?

Methodological Answer:

- Parameterization: Use density functional theory (DFT) with B3LYP/6-31G* basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO).

- Docking Studies: Simulate ligand-protein interactions (e.g., with monoamine oxidases) using AutoDock Vina. Validate with experimental IC₅₀ values from enzyme inhibition assays.

- Limitations: Address solvent effects (PCM models) and protonation states in simulations to improve accuracy .

Basic Question: What in vitro assays are suitable for preliminary toxicity assessment of this compound?

Methodological Answer:

- Cytotoxicity Screening: Use MTT assays on HepG2 or HEK293 cells to assess IC₅₀. Include positive controls (e.g., cisplatin) for validation.

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS.

- Safety During Testing: Adhere to biosafety level 2 (BSL-2) protocols for cell culture work, including proper waste disposal .

Advanced Question: How can isotopic labeling (e.g., ¹⁵N) elucidate the compound’s metabolic pathways in vivo?

Methodological Answer:

- Synthetic Incorporation: Introduce ¹⁵N isotopes at the amine group during reductive amination using ¹⁵N-dimethylamine. Confirm labeling efficiency via NMR or MS.

- Tracer Studies: Administer labeled compound to model organisms (e.g., rodents) and analyze metabolites in plasma/urine using LC-HRMS.

- Data Analysis: Use fragmentation patterns to distinguish parent compound from metabolites (e.g., N-demethylation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.